Methyl 5-hydroxyheptadecanoate

Description

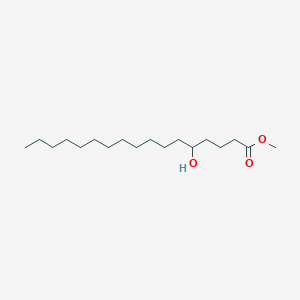

Structure

2D Structure

Properties

CAS No. |

89411-13-2 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

methyl 5-hydroxyheptadecanoate |

InChI |

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21-2/h17,19H,3-16H2,1-2H3 |

InChI Key |

VUDLOCBCLVTQKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CCCC(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Hydroxyheptadecanoate and Its Analogs

Chemo-Enzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. ocl-journal.orgglycoforum.gr.jp These biocatalytic methods are central to developing sustainable pathways for producing complex molecules like methyl 5-hydroxyheptadecanoate.

The direct introduction of a hydroxyl group onto a long aliphatic chain at a specific position is a significant chemical challenge. Enzymes, particularly cytochrome P450 monooxygenases, are exceptionally capable of catalyzing such reactions. ocl-journal.org

Enzymatic Hydroxylation: Cytochrome P450 enzymes are known to hydroxylate long-chain fatty acids. nih.gov One of the most studied is CYP102A1 from Bacillus megaterium, which hydroxylates fatty acids at sub-terminal (ω-1, ω-2, and ω-3) positions. ocl-journal.orgnih.gov While this enzyme system typically favors positions near the methyl end of the chain, other P450s exhibit different regioselectivity. For instance, P450s that perform in-chain hydroxylation have been identified, such as the P450BSβ system that catalyzes β-hydroxylation. nih.govwiley.com A soluble P450-dependent system from Bacillus megaterium has been shown to hydroxylate free fatty acids, though it does not act on fatty acid methyl esters directly. nih.govgsartor.org The substrate's chain length and functional group can influence the primary position of hydroxylation. nih.gov

Enzymatic Esterification: Following hydroxylation of the fatty acid, the carboxyl group can be converted to a methyl ester. Lipases are versatile enzymes widely used not only for hydrolysis but also for esterification and transesterification reactions in organic media. ocl-journal.org This step would involve the lipase-catalyzed reaction between the 5-hydroxyheptadecanoic acid and methanol (B129727) to yield the desired this compound.

The hydroxyl group at the C-5 position of this compound creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Lipase-mediated kinetic resolution is a powerful technique for separating a racemic mixture (a 1:1 mixture of both enantiomers) to obtain an enantiomerically pure compound. acs.org

This process relies on the ability of lipases to selectively catalyze a reaction on one enantiomer much faster than the other. For a racemic mixture of hydroxy esters, a lipase (B570770) can be used to selectively acylate the hydroxyl group of one enantiomer, leaving the other unreacted. researchgate.net The resulting mixture of the acylated ester and the unreacted hydroxy ester can then be separated. A successful kinetic resolution of δ-hydroxy esters (which have a hydroxyl group at the C-5 position) has been achieved with high efficiency using lipase-catalyzed transesterification. acs.org The combination of this enzymatic resolution with a ruthenium-catalyzed racemization of the slower-reacting alcohol can lead to a dynamic kinetic resolution, achieving very high yields and enantiomeric purity. acs.org

| Lipase Source | Substrate Type | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CaL-B) | Racemic cyanohydrins | Acylation | Demonstrated good enantioselectivity and activity for resolving novel cyanohydrins. | ubbcluj.ro |

| Burkholderia cepacia (PS IM) | Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Hydrolysis | Achieved excellent resolution with an enantiomeric ratio (E) > 200, yielding the (2R,3S)-enantiomer with 100% enantiomeric excess (ee). | nih.gov |

| Pseudomonas fluorescens | Aromatic β-hydroxy esters | Acylation | Successfully used decanoic acid derivatives as acyl donors for selective O-acylation with high enantioselectivity. | researchgate.netubbcluj.ro |

| Various Lipases | δ-hydroxy esters | Transesterification | Achieved high enantiomeric ratio (E value up to 360) in the kinetic resolution of δ-hydroxy esters, precursors to chiral δ-lactones. | acs.org |

The 17-carbon backbone of this compound classifies it as an odd-chain fatty acid (OCFA) derivative. Unlike even-chain fatty acids, which are built from two-carbon acetyl-CoA units, OCFAs are typically biosynthesized using a three-carbon primer: propionyl-CoA. mdpi.comwikipedia.org

Significant progress has been made in engineering microorganisms, particularly the oleaginous yeast Yarrowia lipolytica, to produce high levels of OCFAs. frontiersin.orgfao.org These strategies involve redirecting cellular metabolism towards the synthesis and accumulation of these valuable compounds.

Key metabolic engineering strategies include:

Precursor Supplementation: Feeding the yeast with propionate (B1217596), which is converted intracellularly to propionyl-CoA, is essential for initiating OCFA synthesis. mdpi.comnih.gov The condensation of propionyl-CoA with malonyl-CoA forms a five-carbon intermediate that serves as the starting point for the elongation cycles that produce OCFAs. mdpi.comnih.gov

Genetic Modification: To enhance the flow of carbon into the OCFA pathway, researchers have engineered Y. lipolytica by:

Disrupting competing pathways, such as the methyl citrate (B86180) cycle which also consumes propionyl-CoA, by deleting genes like PHD1. nih.gov

Research has shown that optimizing the concentration of sodium propionate in the culture medium directly correlates with the amount of OCFAs produced. mdpi.com

| Sodium Propionate (g/L) | Total OCFA Content (% of total fatty acids) | Major OCFA Produced | Reference |

|---|---|---|---|

| 0 | 8.71% ± 0.67 | N/A | mdpi.com |

| 1 | 30.3% ± 0.76 | C17:1 | mdpi.com |

| 5 | 67.39% ± 1.17 | C17:1 (cis-9-heptadecenoic acid) | mdpi.com |

Classical Organic Synthesis Strategies

Traditional organic synthesis provides a robust and versatile toolkit for constructing molecules like this compound where biocatalytic routes are not established or available. These methods rely on predictable reactions for building the carbon skeleton and introducing the required functional groups.

Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is transformed into another. solubilityofthings.compitt.edu A primary strategy for synthesizing a hydroxy ester is the reduction of a corresponding keto ester.

For this compound, a logical precursor would be methyl 5-oxoheptadecanoate. The ketone at the C-5 position can be reduced to the desired secondary alcohol. This transformation requires a reducing agent that can selectively reduce the ketone without affecting the ester group.

Selective Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent capable of reducing aldehydes and ketones to alcohols while typically leaving esters untouched. pitt.edu

Diisobutylaluminium hydride (DIBAL-H): When used at low temperatures, DIBAL-H can selectively reduce esters to aldehydes, but under different conditions, it can also be used for other reductions. fiveable.meimperial.ac.uk Careful control of stoichiometry and temperature is crucial.

An alternative FGI pathway involves synthesizing 5-hydroxyheptadecanoic acid first, followed by esterification. The esterification can be achieved through several methods, most commonly the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. solubilityofthings.com

Constructing the 17-carbon chain of the target molecule from smaller, readily available starting materials is a key challenge that requires reliable carbon-carbon bond-forming reactions. studymind.co.uk The synthesis must be designed to place a functional group at the C-5 position, or a precursor to it, along the chain.

Several strategies can be envisioned for this purpose:

Alkylation Reactions: A shorter carbon chain with an appropriate functional group can be extended via alkylation. For example, the Fráter–Seebach alkylation allows for the α-alkylation of a β-hydroxy ester, providing a method to build complexity around a pre-existing hydroxy ester core. researchgate.net

Grignard and Organolithium Reactions: An organometallic reagent, such as a dodecyl magnesium bromide (a C12 Grignard reagent), could be reacted with a 5-carbon electrophile like methyl 5-oxopentanoate. This would form the C17 backbone and the hydroxyl group at C-5 simultaneously.

Wittig and Related Reactions: The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are powerful methods for forming carbon-carbon double bonds. A synthetic plan could involve creating a C17 chain with a double bond at or near the C-5 position. Subsequent chemical transformations, such as hydroboration-oxidation, could then be used to install the hydroxyl group with specific regiochemistry.

Chain Elongation Followed by Hydroxylation: In a biological parallel to these chemical strategies, the yeast Torulopsis apicola has been observed to take C14 and C15 compounds, elongate the carbon chain by two atoms, and then introduce a hydroxyl group. cdnsciencepub.com This biological process mirrors a synthetic strategy of building the full carbon chain first, followed by a targeted C-H functionalization reaction to install the alcohol.

These classical methods, while often requiring multiple steps and careful control of reaction conditions, offer great flexibility in accessing not only this compound but also a wide range of its structural analogs for further investigation.

Derivatization from Natural Product Precursors via Methanolysis and Hydrolysis

One common route to obtaining hydroxy fatty acid methyl esters, including analogs of this compound, is through the chemical breakdown of complex natural products. Methanolysis, a transesterification reaction in acidic methanol, is a frequently employed technique for cleaving ester or amide linkages within larger biomolecules, such as cerebrosides and polyhydroxyalkanoates (PHAs), to release the constituent fatty acid methyl esters.

Cerebrosides, a class of glycosphingolipids found in marine organisms, are a notable source of hydroxy fatty acids. mdpi.com For instance, studies on cerebrosides isolated from the Red Sea cucumber Holothuria spinifera and the Far Eastern starfish Ceramaster patagonicus have demonstrated this approach. mdpi.commdpi.com The general procedure involves heating the isolated cerebroside with a solution of hydrochloric acid in methanol. mdpi.com This process concurrently hydrolyzes the glycosidic bond and cleaves the amide linkage between the sphingosine (B13886) base and the fatty acid, directly converting the fatty acyl component into its corresponding methyl ester. mdpi.commdpi.com Subsequent analysis by techniques like Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) is used to identify the resulting products, which have included methyl-2-hydroxyhexadecanoate and methyl-2-hydroxyheptadecanoate. mdpi.commdpi.com

Another important class of natural precursors is polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. uc.edu These polymers are composed of (R)-hydroxyacyl monomer units. Acid-catalyzed methanolysis can be used to depolymerize mcl-PHAs (medium-chain-length PHAs) into their constituent (R)-3-hydroxyalkanoate methyl esters. uc.edu This method provides a route to chiral hydroxy fatty acid esters directly from a renewable, microbially-derived source. uc.edu

| Natural Source | Precursor Molecule Class | Derivatization Method | Key Reagents | Resulting Product Example(s) | Reference |

|---|---|---|---|---|---|

| Red Sea Cucumber (Holothuria spinifera) | Cerebroside | Methanolysis | 5% HCl in MeOH | Methyl-2-hydroxyheptadecanoate | mdpi.com |

| Far Eastern Starfish (Ceramaster patagonicus) | Cerebroside | Methanolysis | Methanolic HCl | Methyl 2-hydroxyheptadecanoate | mdpi.com |

| Microorganisms (e.g., Pseudomonas putida) | Polyhydroxyalkanoate (PHA) | Methanolysis | Acidic Methanol | (R)-3-Hydroxyalkanoate Methyl Esters | uc.edu |

Stereoselective Synthesis of Chiral Isomers of this compound

The biological activity of hydroxy fatty acids is often dependent on their specific stereochemistry. Therefore, methods that can selectively produce a single enantiomer (a specific chiral isomer) are of significant scientific importance. tcichemicals.com Stereoselective synthesis, traditionally known as asymmetric synthesis, refers to a chemical reaction that preferentially forms one stereoisomer over another. iupac.org The primary strategies for obtaining enantiomerically pure compounds are direct asymmetric synthesis and the resolution of racemic mixtures. tcichemicals.com

Asymmetric Synthesis aims to create a chiral center with a specific configuration from an achiral starting material using a chiral influence. tcichemicals.com This can be achieved through various means:

Catalyst-Controlled Reactions : These methods use a small amount of a chiral catalyst to direct the reaction. For example, the Sharpless asymmetric epoxidation can create chiral epoxides from allylic alcohols, which are versatile intermediates for synthesizing hydroxy fatty acids. rsc.org Similarly, organocatalysts, such as MacMillan's imidazolidinones, can be used to produce chiral epoxides that can then be opened to yield the desired chiral alcohol. nih.gov

Chiral Auxiliaries : This approach involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary guides the stereochemical outcome of a subsequent reaction. The Evans aldol (B89426) reaction, for instance, uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective and enantioselective bond formations, which can be a key step in building the carbon skeleton of a complex molecule. tcichemicals.com After the desired stereocenter is set, the auxiliary is removed. tcichemicals.com

Optical Resolution is a different approach that starts with a racemic mixture (a 50:50 mixture of both enantiomers) and separates them. tcichemicals.com

Enzymatic Resolution : Enzymes are inherently chiral and can selectively react with one enantiomer in a racemic mixture. Lipase-mediated resolution is a powerful technique where a lipase enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, leaving the other unreacted. mdpi.com This allows for the separation of the two isomers.

Chiral Chromatography : This method involves using a stationary phase in a chromatography column that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to separate. tcichemicals.com

| Strategy | Method | Key Reagent / Catalyst | Principle | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Catalyst-Controlled Epoxidation | Sharpless Reagent or MacMillan's Imidazolidinone | A chiral catalyst directs the formation of a specific epoxide enantiomer from an alkene. | rsc.orgnih.gov |

| Asymmetric Synthesis | Chiral Auxiliary | Evans Oxazolidinones | A removable chiral group guides the stereochemical outcome of a reaction. | tcichemicals.com |

| Optical Resolution | Enzymatic Resolution | Lipase | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | mdpi.com |

| Optical Resolution | Chiral Chromatography | Chiral Stationary Phase | Enantiomers are separated based on differential interaction with a chiral column material. | tcichemicals.com |

Purification and Isolation Techniques in this compound Synthesis

Following synthesis or extraction from natural sources, this compound and its analogs must be purified to remove byproducts, unreacted starting materials, and other impurities. A multi-step approach is often necessary, particularly when dealing with complex mixtures derived from natural product extracts. nih.gov

The initial step often involves a preliminary cleanup to reduce matrix complexity. nih.gov Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to partition the target compound away from unwanted materials based on differences in solubility and polarity. nih.gov

The primary method for purification is chromatography .

Flash Silica (B1680970) Column Chromatography : This is a widely used technique for preparative-scale purification. nih.gov The crude reaction mixture is loaded onto a column packed with silica gel and eluted with a solvent system (e.g., a mixture of petroleum ether and ethyl acetate). nih.gov Compounds separate based on their differing affinities for the silica gel, allowing for the collection of the desired product in pure fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) : For higher purity requirements or for the separation of closely related isomers, HPLC is employed. To improve separation and detection, especially for compounds lacking a strong chromophore, chemical derivatization may be used. nih.gov For example, the hydroxyl group can be reacted with reagents like benzoyl chloride to attach a UV-active group, enhancing detection by a UV detector. nih.gov

Chiral HPLC : When separating enantiomers that were produced as a racemic mixture, specialized chiral columns are required. This technique is essential for the isolation of single, pure stereoisomers. tcichemicals.com

The identity and purity of the isolated compound are typically confirmed using a combination of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, such as LC-HRESIMS. mdpi.com

| Technique | Principle | Application in Synthesis | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquid phases. | Initial cleanup of crude extracts to remove highly polar or nonpolar impurities. | nih.gov |

| Flash Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | Standard method for preparative purification of the synthesized product from byproducts. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a liquid mobile phase and a solid stationary phase under high pressure. | Final purification step for achieving high purity; separation of closely related analogs. | nih.gov |

| Chiral HPLC | HPLC using a chiral stationary phase to separate enantiomers. | Isolation of individual stereoisomers from a racemic mixture. | tcichemicals.com |

| LC-HRESIMS | Combines the separation power of HPLC with high-resolution mass analysis. | Confirmation of the molecular formula and identity of the purified product. | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization of Methyl 5 Hydroxyheptadecanoate

High-Resolution Mass Spectrometry (HRMS and LC-HRESIMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For Methyl 5-hydroxyheptadecanoate, the molecular formula is C₁₈H₃₆O₃. The calculated exact mass (monoisotopic mass) for the neutral molecule is 300.266445 Da. When analyzed by techniques such as Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS), the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

[M+H]⁺: Calculated m/z = 301.27369

[M+Na]⁺: Calculated m/z = 323.25564

The high mass accuracy of HRMS instruments allows for the experimental measurement of the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value, thereby confirming the molecular formula C₁₈H₃₆O₃ and ruling out other potential formulas with the same nominal mass.

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information. While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of long-chain hydroxy esters. libretexts.orgchemguide.co.uk Key fragmentation pathways would include:

Alpha-cleavage: Fission of the C-C bonds adjacent to the hydroxyl group at C-5 is a primary fragmentation route. This would lead to the formation of characteristic fragment ions by cleavage between C4-C5 and C5-C6.

Water Loss: Dehydration, involving the loss of a water molecule (18 Da) from the molecular ion, is a common fragmentation pathway for alcohols.

Ester-related Fragmentation: Cleavage adjacent to the ester carbonyl group can occur, including the characteristic loss of the methoxy (B1213986) group (•OCH₃, 31 Da) or the McLafferty rearrangement, which would yield a fragment ion at m/z = 74 for the methyl ester portion. msu.edumiamioh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise arrangement of atoms in this compound can be determined.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| H₃-17 | ~ 0.88 | Triplet (t) | 3H |

| H₂-(8-16) | ~ 1.25-1.40 | Broad Multiplet | 18H |

| H₂-7 | ~ 1.42 | Multiplet | 2H |

| H₂-4 | ~ 1.50 | Multiplet | 2H |

| H₂-6 | ~ 1.55 | Multiplet | 2H |

| H₂-2 | ~ 2.30 | Triplet (t) | 2H |

| H₂-3 | ~ 1.62 | Multiplet | 2H |

| H-5 | ~ 3.60 | Multiplet | 1H |

| OCH₃ | ~ 3.67 | Singlet (s) | 3H |

| OH | Variable | Broad Singlet | 1H |

Table 1: Predicted ¹H NMR data for this compound. Chemical shifts are estimations based on typical values for similar long-chain fatty acid esters.

The singlet at ~3.67 ppm is characteristic of the methyl ester protons. uobasrah.edu.iq The methine proton at C-5 (H-5), being attached to the carbon bearing the hydroxyl group, is deshielded and expected to appear around 3.60 ppm. The terminal methyl group (H-17) of the alkyl chain appears as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups of the long alkyl chain produce a large, overlapping signal complex in the 1.25-1.40 ppm region. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is typically proton-decoupled, resulting in a series of singlet peaks.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | ~ 174.4 |

| C-5 | ~ 71.5 |

| OCH₃ | ~ 51.4 |

| C-4 | ~ 38.9 |

| C-6 | ~ 37.5 |

| C-2 | ~ 34.1 |

| C-15 | ~ 31.9 |

| C-3 | ~ 29.8 |

| C-(8-14) | ~ 29.3-29.7 |

| C-7 | ~ 25.7 |

| C-16 | ~ 22.7 |

| C-17 | ~ 14.1 |

Table 2: Predicted ¹³C NMR data for this compound. Chemical shifts are estimations based on general values for long-chain hydroxy esters.

Key signals include the ester carbonyl carbon (C-1) at ~174.4 ppm, the carbon bearing the hydroxyl group (C-5) at ~71.5 ppm, and the methyl ester carbon (OCH₃) at ~51.4 ppm. The terminal methyl carbon (C-17) is the most upfield signal at ~14.1 ppm. The remaining methylene carbons of the long chain appear in a clustered region between 22 and 39 ppm.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing scalar couplings between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu Key expected correlations for this compound would include:

H-2 with H-3

H-3 with H-4

H-4 with H-5

H-5 with H-6

H-6 with H-7

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.edu For example, the proton signal at ~3.60 ppm (H-5) would show a correlation to the carbon signal at ~71.5 ppm (C-5). This allows for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule. columbia.eduyoutube.com Key expected HMBC correlations would be:

The methoxy protons (~3.67 ppm) to the carbonyl carbon C-1 (~174.4 ppm).

Protons H-2 (~2.30 ppm) to C-1, C-3, and C-4.

Protons H-4 to C-3, C-5, and C-6.

Proton H-5 to C-3, C-4, C-6, and C-7.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** | Description |

| O-H Stretch | 3500 - 3200 (broad) | Weak | Alcohol hydroxyl group |

| C-H Stretch | 2960 - 2850 (strong) | 2960 - 2850 (strong) | Aliphatic CH₂, CH₃ groups |

| C=O Stretch | ~ 1740 (strong) | ~ 1740 (medium) | Ester carbonyl group |

| C-O Stretch | 1250 - 1150 (strong) | Weak | Ester C-O bond |

| C-O Stretch | ~ 1050 (medium) | Weak | Alcohol C-O bond |

Table 3: Predicted characteristic vibrational frequencies for this compound.

The IR spectrum is expected to be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. acs.org Another very strong and sharp absorption would appear around 1740 cm⁻¹ due to the C=O stretch of the ester functional group. researchgate.net Strong absorptions corresponding to the C-H stretching of the long alkyl chain would be observed between 2960 and 2850 cm⁻¹. The Raman spectrum would also clearly show the strong C-H stretching modes, but the polar C=O and O-H groups would typically yield weaker signals compared to the IR spectrum. nih.govresearchgate.net

Chiroptical Spectroscopy for Absolute Configuration Assignment

This compound possesses a single stereocenter at the C-5 position, meaning it can exist as two enantiomers: (R)-Methyl 5-hydroxyheptadecanoate and (S)-Methyl 5-hydroxyheptadecanoate. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. thieme-connect.denih.gov

The determination of the absolute configuration of the C-5 center would involve the following steps:

Experimental Measurement: The VCD or ECD spectrum of an enantiomerically pure sample of this compound is recorded.

Computational Modeling: Quantum chemical calculations (e.g., using Density Functional Theory, DFT) are performed to predict the theoretical VCD or ECD spectra for both the (R) and (S) enantiomers.

Spectral Comparison: The experimental spectrum is compared with the computationally predicted spectra. A direct match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net

This approach provides a reliable, non-destructive method for assigning the absolute stereochemistry when crystals suitable for X-ray crystallography are not available.

Advanced Chromatographic Separation Techniques

The analysis of this compound in complex biological or chemical matrices requires high-resolution chromatographic techniques coupled with sensitive detection methods.

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. mdpi.comnih.gov However, the hydroxyl group in this compound imparts polarity and can lead to poor peak shape and thermal degradation during GC analysis. Therefore, derivatization is essential to improve its chromatographic behavior and mass spectrometric fragmentation.

Research Findings: Common derivatization strategies for hydroxyl and carboxyl groups include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. nih.govresearchgate.net Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. The resulting TMS ether of this compound would be amenable to GC-MS analysis. The mass spectrum would be expected to show characteristic fragments resulting from the cleavage of the TMS group and fragmentation of the fatty acid chain, which can be used for structural confirmation.

Illustrative GC-MS Data for TMS-derivatized this compound

| m/z | Ion Identity | Significance |

|---|---|---|

| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl group from TMS |

| [M-90]⁺ | [M-Si(CH₃)₃OH]⁺ | Loss of trimethylsilanol |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex mixtures. nih.govnih.gov It is well-suited for the analysis of long-chain fatty acid esters without the need for derivatization.

Research Findings: For the analysis of this compound, reverse-phase liquid chromatography using a C18 column would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). scispace.comnih.gov Electrospray ionization (ESI) in positive mode would likely generate the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺. In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the precursor ion would produce characteristic fragment ions. For instance, the loss of water (H₂O) from the protonated molecule is a common fragmentation pathway for hydroxylated compounds.

Illustrative LC-MS/MS Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Pathway |

|---|---|---|

| 301.27 ([M+H]⁺) | 283.26 | Loss of H₂O |

| 301.27 ([M+H]⁺) | 269.24 | Loss of CH₃OH |

For a comprehensive and unambiguous characterization of this compound, especially in complex natural extracts, hyphenated techniques that couple multiple analytical platforms are invaluable. A system combining High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) provides complementary information.

Research Findings: In such a setup, the sample is first separated by HPLC. The effluent corresponding to the peak of interest can be trapped on an SPE cartridge. This trapped analyte can then be eluted with a suitable deuterated solvent directly into an NMR spectrometer for structural elucidation. The high-resolution mass data from a coupled TOF-MS detector provides accurate mass measurements, allowing for the determination of the elemental composition. This combination of chromatographic separation, structural information from NMR, and accurate mass from MS allows for a definitive identification and characterization of the compound.

Derivatization Strategies for Enhanced Analytical Detection and Separation of this compound

The analytical detection and separation of this compound by chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), can be significantly improved through chemical derivatization. This process involves modifying the analyte to enhance its volatility for GC analysis or to introduce a chromophore for sensitive UV or fluorescence detection in HPLC. gcms.czresearchgate.netgreyhoundchrom.com The presence of a hydroxyl group and a methyl ester in the structure of this compound offers specific sites for targeted derivatization reactions.

Gas Chromatography (GC) Derivatization

For GC analysis, derivatization is primarily employed to increase the volatility and thermal stability of the analyte, as well as to improve peak shape and sensitivity. gcms.cznih.gov In the case of this compound, the secondary hydroxyl group is the primary target for derivatization.

Silylation:

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. restek.comyoutube.com This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, leading to a less polar, more volatile, and more thermally stable derivative. gcms.czyoutube.com

Reagents: Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com

Reaction: The hydroxyl group at the C-5 position of this compound reacts with the silylating agent to form a trimethylsilyl ether.

Advantages: This derivatization prevents peak tailing and improves chromatographic resolution. The resulting TMS ether is amenable to analysis by GC-Mass Spectrometry (GC-MS), where the mass spectrum can provide structural information. nih.govacs.org

Picolinyl Ester Formation:

While this compound is already a methyl ester, conversion to a picolinyl ester can be a valuable strategy for detailed structural elucidation by GC-MS. nih.govnih.gov Picolinyl esters are particularly useful for determining the position of functional groups along the fatty acid chain. nih.govnih.govaocs.org

Reaction: This derivatization involves the hydrolysis of the methyl ester to the free fatty acid, followed by reaction with a reagent like 3-pyridylcarbinol. nih.gov

Advantages: The pyridine (B92270) ring in the picolinyl ester directs fragmentation in the mass spectrometer, leading to characteristic ions that can help confirm the location of the hydroxyl group and any other structural features of the alkyl chain. nih.govnih.gov

| GC Derivatization Strategy | Target Functional Group | Common Reagents | Resulting Derivative | Primary Advantage |

| Silylation | 5-hydroxyl | BSTFA, MSTFA (+TMCS) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability, improved peak shape. gcms.czrestek.comyoutube.com |

| Picolinyl Ester Formation | Carboxyl (after hydrolysis) | 3-pyridylcarbinol | Picolinyl ester | Facilitates structural elucidation by directing fragmentation in MS. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) Derivatization

In contrast to GC, HPLC is well-suited for the analysis of less volatile compounds. However, long-chain fatty acid esters like this compound lack a strong chromophore, making them difficult to detect with high sensitivity using standard UV-Vis detectors. jafs.com.plaocs.org Derivatization for HPLC, therefore, focuses on introducing a UV-active or fluorescent tag to the molecule. researchgate.netaocs.org

UV-Absorbing Derivatives:

To enhance UV detection, a chromophore can be attached to the molecule. This is typically achieved by converting the free fatty acid (obtained after hydrolysis of the methyl ester) into an ester with a UV-absorbing moiety.

Reagents: Reagents such as 2,4'-dibromoacetophenone (B128361) or naphthacyl bromide are effective for this purpose. jafs.com.pledpsciences.orgedpsciences.org

Reaction: The fatty acid is reacted with the derivatizing agent, often in the presence of a catalyst, to form a phenacyl or naphthacyl ester. edpsciences.orgedpsciences.org

Advantages: These derivatives exhibit strong UV absorbance at specific wavelengths (e.g., around 256 nm for derivatives of 2,4'-dibromoacetophenone), allowing for highly sensitive detection. jafs.com.pl This enables the quantification of this compound at low concentrations.

Fluorescent Derivatives:

For even greater sensitivity, fluorescent tags can be introduced. This approach is particularly useful for trace analysis.

Reagents: A variety of reagents can be used to introduce a fluorescent group, such as 9-anthryldiazomethane (B78999) (ADAM) or other fluorescent hydrazides. nih.gov

Reaction: These reagents react with the carboxylic acid function (after hydrolysis) to form fluorescent esters.

Advantages: Fluorescence detection offers exceptional sensitivity, often orders of magnitude greater than UV detection, allowing for the analysis of minute quantities of the analyte. aocs.org

| HPLC Derivatization Strategy | Target Functional Group | Common Reagents | Resulting Derivative | Primary Advantage |

| UV-Absorbing Ester Formation | Carboxyl (after hydrolysis) | 2,4'-dibromoacetophenone, Naphthacyl bromide | Phenacyl or Naphthacyl ester | Enhanced sensitivity with UV detection. jafs.com.pledpsciences.orgedpsciences.org |

| Fluorescent Tagging | Carboxyl (after hydrolysis) | 9-anthryldiazomethane (ADAM) | Fluorescent ester | Extremely high sensitivity with fluorescence detection. aocs.orgnih.gov |

Chemical Reactivity and Transformation Studies of Methyl 5 Hydroxyheptadecanoate

Esterification and Transesterification Reactions of the Methyl Ester Moiety

The methyl ester group of Methyl 5-hydroxyheptadecanoate can undergo esterification and transesterification reactions, which are fundamental transformations in organic synthesis.

Esterification , in the context of modifying the existing ester, typically refers to the conversion of the carboxylic acid that would be formed upon hydrolysis back into an ester. More relevant to the intact molecule is transesterification , the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. This reaction is commonly catalyzed by either an acid or a base.

Acid-catalyzed transesterification, often using a strong acid like sulfuric acid or hydrochloric acid, proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by another alcohol then leads to a tetrahedral intermediate, which subsequently eliminates methanol (B129727) to form the new ester.

Base-catalyzed transesterification involves a nucleophilic attack of an alkoxide on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) group. This method is generally faster than acid-catalyzed transesterification.

The general scheme for the transesterification of this compound is as follows:

This compound + R-OH ⇌ 5-hydroxyheptadecanoic acid R-ester + Methanol

Table 1: Illustrative Conditions for Transesterification of Long-Chain Hydroxy Esters

| Catalyst | Alcohol (R-OH) | Solvent | Temperature (°C) | Reaction Time (h) |

| H₂SO₄ (catalytic) | Ethanol | Excess Ethanol | 78 | 12-24 |

| NaOCH₃ (catalytic) | Propanol | Propanol | 60-80 | 2-6 |

| Titanium (IV) isopropoxide | Butanol | Toluene | 110 | 8-16 |

Selective Reactions Involving the Hydroxyl Group (e.g., Etherification, Acylation, Oxidation)

The secondary hydroxyl group at the C-5 position is a key site for various chemical modifications, including etherification, acylation, and oxidation.

Etherification: The formation of an ether from the hydroxyl group can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Due to the presence of the ester group, basic conditions must be carefully controlled to avoid saponification.

Acylation: The hydroxyl group can be readily acylated to form a new ester. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and proceeds under mild conditions. libretexts.orgopenstax.orglibretexts.org

Oxidation: Selective oxidation of the secondary alcohol to a ketone (Methyl 5-oxoheptadecanoate) is a common transformation. researchgate.net A variety of oxidizing agents can be employed, and the choice of reagent can be critical to avoid oxidation of other parts of the molecule. researchgate.net Milder, more selective oxidizing agents are generally preferred. researchgate.net

Table 2: Examples of Selective Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Base/Catalyst | Solvent | Product |

| Etherification | Ethyl iodide | Sodium hydride | Tetrahydrofuran | Methyl 5-ethoxyheptadecanoate |

| Acylation | Acetyl chloride | Pyridine | Dichloromethane | Methyl 5-acetoxyheptadecanoate |

| Oxidation | Pyridinium chlorochromate (PCC) | - | Dichloromethane | Methyl 5-oxoheptadecanoate |

| Oxidation | Dess-Martin periodinane | - | Dichloromethane | Methyl 5-oxoheptadecanoate |

Reductive Transformations of this compound

Both the methyl ester and the hydroxyl group can be subject to reductive transformations. The reduction of the ester group is a common method for the synthesis of diols.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to a primary alcohol, resulting in the formation of heptadecane-1,5-diol. jove.comquimicaorganica.orglibretexts.orgucalgary.cayoutube.comnih.gov The reaction proceeds via an aldehyde intermediate which is further reduced. jove.comlibretexts.orgucalgary.ca It is important to note that this reagent will also reduce any ketone formed from the oxidation of the secondary alcohol.

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters but can be used to reduce a ketone back to a secondary alcohol if the 5-hydroxyl group was previously oxidized. libretexts.orgucalgary.ca This allows for selective transformations within the molecule.

Table 3: Reductive Transformations of this compound and its Derivative

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Heptadecane-1,5-diol |

| Methyl 5-oxoheptadecanoate | Sodium borohydride (NaBH₄) | Methanol or Ethanol | This compound |

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the two main reactive sites are the ester carbonyl carbon and the hydroxyl-bearing carbon. The choice of reagents and reaction conditions can direct the transformation to one of these sites. For instance, acylation with an acyl chloride in the presence of a non-nucleophilic base will selectively occur at the hydroxyl group, leaving the ester intact. Conversely, transesterification under basic conditions with an alkoxide will target the ester group.

Stereoselectivity is the preferential formation of one stereoisomer over another. The hydroxyl group at C-5 is a chiral center. Reactions involving this center can proceed with varying degrees of stereocontrol. For example, the oxidation of the hydroxyl group to a ketone removes the stereocenter. Subsequent reduction of the ketone back to the alcohol can lead to a mixture of stereoisomers (a racemic mixture if no chiral influence is present) or can be controlled to favor one stereoisomer through the use of chiral reducing agents. The stereochemistry of the hydroxyl group can also direct reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselectivity.

Degradation and Stability Pathways of this compound

The stability of this compound is influenced by conditions such as temperature, pH, and the presence of enzymes.

Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester. This can be catalyzed by acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of a carboxylate salt. youtube.com The presence of the hydroxyl group is not expected to significantly alter the fundamental mechanism of ester hydrolysis.

Thermal Degradation: At elevated temperatures, long-chain esters can undergo thermal decomposition. For a molecule like this compound, this could involve various complex reactions, including cleavage of the carbon-carbon bonds in the long alkyl chain, dehydration of the alcohol, or reactions involving the ester group. The specific products would depend on the temperature and the presence of oxygen or other reactive species. Polyhydroxyalkanoates, which are polyesters, are known to degrade via β-elimination reactions upon heating, but this is less likely for a single molecule with an isolated hydroxyl group.

Oxidative Degradation: In the presence of strong oxidizing agents or under conditions that promote radical formation (e.g., exposure to UV light and oxygen), the long alkyl chain can be susceptible to oxidation. The secondary alcohol can also be oxidized, as discussed previously.

Table 4: Summary of Potential Degradation Pathways

| Pathway | Conditions | Primary Products |

| Acid-catalyzed Hydrolysis | Aqueous acid, heat | 5-hydroxyheptadecanoic acid, Methanol |

| Base-catalyzed Hydrolysis (Saponification) | Aqueous base, heat | Salt of 5-hydroxyheptadecanoic acid, Methanol |

| Thermal Decomposition | High temperature | Mixture of smaller hydrocarbons, water, CO, CO₂ |

| Oxidative Degradation | Strong oxidants, UV/O₂ | Ketones, carboxylic acids, smaller chain fragments |

Computational Investigations on Methyl 5 Hydroxyheptadecanoate

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. nih.gov DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov This approach allows for the accurate prediction of various molecular properties, including geometries, energies, and spectroscopic parameters, making it a valuable tool in computational chemistry. nih.gov For a molecule like Methyl 5-hydroxyheptadecanoate, DFT can provide significant insights into its conformational preferences, as well as predict its NMR and chiroptical spectra.

Conformational Analysis and Energy Landscapes of this compound

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 0.85 |

| C | -60° (gauche) | 0.88 |

| D | 0° (syn) | 5.20 |

This table presents hypothetical data for illustrative purposes.

Theoretical Prediction of NMR and Chiroptical Parameters

DFT is widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. mdpi.com For this compound, DFT calculations can predict both NMR (Nuclear Magnetic Resonance) and chiroptical properties like optical rotation.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. By referencing these values to a standard compound (e.g., tetramethylsilane), theoretical chemical shifts can be obtained. These predicted spectra can aid in the assignment of experimental NMR signals.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (C=O) | 174.5 | - |

| C2 | 34.2 | 2.30 (t) |

| C3 | 25.1 | 1.65 (m) |

| C4 | 39.0 | 1.45 (m) |

| C5 (-CHOH) | 71.3 | 3.60 (m) |

| OCH₃ | 51.8 | 3.67 (s) |

This table presents hypothetical data for illustrative purposes. Chemical shifts for the rest of the aliphatic chain are not shown for brevity.

Furthermore, since this compound possesses a chiral center at the C5 position, it is optically active. DFT calculations can predict chiroptical properties such as the specific rotation, which is a measure of a compound's ability to rotate plane-polarized light. This prediction can be instrumental in determining the absolute configuration of the chiral center.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying the electronic properties of static structures, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment. mdpi.com

For this compound, MD simulations can be used to extensively sample its conformational space, providing a more complete picture of its flexibility than static DFT calculations alone. nih.govnih.gov By simulating the molecule in a solvent, such as water or an organic solvent, one can also study how the solvent molecules interact with the different functional groups of this compound, particularly the polar hydroxyl and ester groups. This can provide insights into its solubility and aggregation behavior.

Reaction Mechanism Elucidation and Energy Barrier Analysis via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms and determining the energy barriers associated with chemical transformations. elsevierpure.comimist.madiva-portal.org For this compound, one could investigate various reactions, such as its esterification, oxidation of the hydroxyl group, or cyclization reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, a DFT study could be performed to investigate the mechanism of an intramolecular cyclization to form a lactone.

Table 3: Hypothetical Activation Energies for a Proposed Intramolecular Cyclization of this compound

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Proton transfer from hydroxyl to ester carbonyl | 15.2 |

| 2 | Nucleophilic attack of the alkoxide on the ester | 10.5 |

| 3 | Ring closure and elimination of methanol (B129727) | 5.8 |

This table presents hypothetical data for illustrative purposes.

In-Silico Studies for Predicting Chemical Behavior and Interactions

The term "in-silico" refers to studies conducted via computer simulation. mdpi.com In the context of this compound, in-silico studies can encompass a wide range of computational approaches to predict its chemical behavior and potential interactions with other molecules. researchgate.netnih.gov

For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of this compound based on its calculated molecular descriptors. Molecular docking simulations could be employed to predict how this molecule might bind to the active site of an enzyme, providing insights into its potential as a substrate or inhibitor. Furthermore, in-silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be valuable in assessing the pharmacokinetic profile of the compound. researchgate.net

Methyl 5 Hydroxyheptadecanoate As a Chiral Building Block in Organic Synthesis

Stereocontrolled Synthesis of Complex Molecules Utilizing Methyl 5-hydroxyheptadecanoate

The utility of chiral hydroxy fatty acid esters in stereocontrolled synthesis is well-established, and by extension, this compound can be envisioned as a key starting material for the construction of complex molecular architectures. The hydroxyl group can serve as a handle for further functionalization or as a stereodirecting group in subsequent reactions.

Key Synthetic Strategies:

Nucleophilic Opening of Chiral Epoxides: A common strategy to access chiral hydroxy fatty acids involves the nucleophilic opening of enantiomerically pure epoxides. For the synthesis of a precursor to this compound, a chiral epoxide could be opened with an appropriate organocuprate or Grignard reagent to establish the stereocenter at C-5.

Asymmetric Reduction: The synthesis of enantiomerically enriched hydroxy esters can be achieved through the asymmetric reduction of the corresponding keto ester. This transformation can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.

Chiral Pool Synthesis: Naturally occurring chiral molecules can be used as starting materials. While not a direct route to this specific compound, complex natural products are often synthesized from simpler chiral building blocks derived from the chiral pool.

Hypothetical Application in Synthesis:

A hypothetical retrosynthetic analysis of a complex polyketide natural product might identify a C-17 linear chain with a hydroxyl group at the C-5 position as a key fragment. Enantiomerically pure this compound could serve as the starting material for this fragment. The ester group could be reduced or converted to other functional groups, while the hydroxyl group could be protected and carried through a synthetic sequence or used to direct the stereochemistry of adjacent new stereocenters.

Applications in Natural Product Synthesis and Analog Generation

Long-chain hydroxy fatty acids are constituents of various natural products, including lipids with important biological activities. The synthesis of these natural products and their analogs for structure-activity relationship studies often requires access to enantiomerically pure building blocks like this compound.

Potential Natural Product Targets:

While no major natural products are directly reported to be synthesized from this compound, its structural unit is present in a variety of natural lipids. For instance, certain bacterial lipopolysaccharides and marine-derived lipids contain long-chain hydroxy fatty acids. The synthesis of these complex molecules could potentially involve intermediates structurally related to this compound.

Analog Generation for Drug Discovery:

In medicinal chemistry, the generation of analogs of a lead compound is crucial for optimizing its pharmacological properties. If a biologically active lipid contains a C-17 chain with a hydroxyl group, this compound could be a valuable starting material for the synthesis of a library of analogs with modifications at the ester or alcohol functionalities.

Development of Novel Chiral Auxiliaries and Ligands Derived from Hydroxyheptadecanoates

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. dartmouth.edunih.gov Once the desired stereochemistry is established, the auxiliary is removed. The development of new and efficient chiral auxiliaries is an ongoing area of research in organic synthesis.

Potential for Chiral Auxiliary Development:

Hydroxyheptadecanoates possess the necessary features to be developed into chiral auxiliaries. The hydroxyl group can be used to attach the auxiliary to a prochiral substrate, and the long alkyl chain can provide a specific steric environment to direct the approach of a reagent to one face of the molecule.

| Potential Chiral Auxiliary Type | Derived From | Potential Application |

| Chiral Ester Enolates | This compound | Asymmetric alkylation, aldol (B89426), and Michael reactions. |

| Chiral Oxazolidinones | 5-aminoheptadecan-1-ol (derived from the target compound) | Highly stereoselective alkylations and aldol reactions. |

| Chiral Ligands for Metal Catalysis | Functionalized Hydroxyheptadecanoates | Asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions. |

The synthesis of such auxiliaries would involve the chemical modification of the ester and hydroxyl groups of this compound to introduce functionalities that can coordinate to metals or react with substrates.

Role in Asymmetric Catalysis and Inducing Enantioselectivity

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The catalyst typically consists of a metal center and a chiral ligand. Ligands derived from chiral hydroxy fatty acids could potentially be used in this context.

Hypothetical Ligand Design:

A bidentate phosphine ligand, for example, could be synthesized from a derivative of this compound. The long alkyl chain could influence the solubility and stability of the resulting metal complex and could also play a role in creating a specific chiral pocket around the metal center.

Potential Catalytic Applications:

| Reaction Type | Metal Catalyst | Potential Chiral Ligand Derived From | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Diphosphine ligands | High enantioselectivity in the reduction of prochiral olefins. |

| Asymmetric Allylic Alkylation | Palladium | Phosphinooxazoline ligands | Enantioselective formation of C-C bonds. |

| Asymmetric Epoxidation | Titanium, Vanadium | Tartrate-like diol ligands | Enantioselective synthesis of epoxides. |

The effectiveness of such ligands would depend on the precise stereochemical environment they create around the metal center, which would in turn influence the enantioselectivity of the catalyzed reaction. Further research would be needed to synthesize and evaluate the catalytic activity of such novel ligands.

Applications in Polymer Science and Specialized Chemical Materials

Precursor in Polymer Synthesis and Modification

The dual functionality of Methyl 5-hydroxyheptadecanoate makes it a prime candidate as a monomer for the synthesis of polyesters. The hydroxyl and ester groups can participate in polycondensation reactions, leading to the formation of long-chain aliphatic polyesters. These types of bio-based polyesters are gaining attention as sustainable alternatives to petroleum-derived plastics. acs.orgresearchgate.net The long aliphatic chain of the heptadecanoate moiety can impart flexibility, hydrophobicity, and a lower melting point to the resulting polymer, properties that are desirable in applications such as biodegradable packaging and biomedical devices. researchgate.net

Furthermore, this compound can be utilized for the modification of existing polymers. The long alkyl chain can be grafted onto polymer backbones to alter their surface properties, for instance, to increase hydrophobicity for water-repellent coatings. nih.govnih.gov This modification can be achieved through reactions involving the hydroxyl group, which can act as a site for attachment to various polymer matrices.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactants | Resulting Polymer | Key Properties |

| Polycondensation | This compound (self-condensation or with a dicarboxylic acid) | Aliphatic Polyester | Biodegradable, Flexible, Hydrophobic |

| Graft Copolymerization | Pre-existing polymer (e.g., with acid chloride groups), this compound | Graft Copolymer | Modified Surface Properties (e.g., increased hydrophobicity) |

Integration into Novel Macromolecular Architectures for Functional Materials

The unique structure of this compound allows for its integration into more complex and novel macromolecular architectures, leading to the development of functional materials with tailored properties. The hydroxyl group provides a reactive handle for various chemical transformations, enabling the design of polymers with specific functionalities. mdpi.com

One area of interest is the synthesis of estolides. Estolides are oligomeric fatty acids linked by ester bonds formed from the reaction of the carboxylic acid of one fatty acid with the hydroxyl group of another. wur.nlnih.gov While this compound itself is an ester, its corresponding free acid, 5-hydroxyheptadecanoic acid, could be used to form estolides, which have applications as biolubricants, plasticizers, and in cosmetics due to their unique physical properties, such as improved low-temperature performance and oxidative stability. researchgate.netmdpi.com

The presence of a mid-chain hydroxyl group can also influence the self-assembly of these molecules, leading to the formation of organized nanostructures. acs.org This behavior is crucial for the bottom-up fabrication of functional materials with applications in nanotechnology and surface coatings. The interplay of the long hydrophobic chain and the polar hydroxyl group can direct the formation of lamellar structures or micelles in solution. nih.govacs.org

Table 2: Examples of Functional Materials Derived from Long-Chain Hydroxy Fatty Acids

| Material Type | Key Structural Feature | Potential Applications |

| Estolides | Intermolecular ester linkages | Biolubricants, Cosmetics, Coatings |

| Self-Assembled Monolayers | Ordered arrangement on surfaces | Nanotechnology, Surface Modification |

| Functional Polyesters | Pendant hydroxyl groups | Drug delivery, Biomaterials |

Utilization in Specialty Ester and Surfactant Production

This compound can serve as a valuable intermediate in the production of specialty esters and surfactants. The transesterification of the methyl ester with other alcohols can yield a variety of esters with different properties, tailored for specific applications such as emollients in cosmetics or as components of synthetic lubricants. solubilityofthings.com

In the field of surfactants, the amphiphilic nature of molecules derived from this compound is of particular interest. By modifying the polar head group, a range of surfactants with varying hydrophilic-lipophilic balance (HLB) can be synthesized. For example, the hydroxyl group can be ethoxylated or sulfated to create non-ionic or anionic surfactants, respectively. These bio-based surfactants are sought after for their biodegradability and lower environmental impact compared to traditional petroleum-based surfactants. nih.govresearchgate.net

Another intriguing possibility is the synthesis of bolaform surfactants. These are molecules with hydrophilic groups at both ends of a long hydrophobic chain. magtech.com.cnresearchgate.net Derivatives of dicarboxylic acids formed from long-chain hydroxy fatty acids could be used to create such structures, which have unique self-assembly properties and applications in areas like drug delivery and material science. epa.gov

Table 3: Potential Surfactant Types Derived from this compound

| Surfactant Type | Modification of this compound | Key Characteristics |

| Non-ionic | Ethoxylation of the hydroxyl group | Good emulsifying and dispersing properties |

| Anionic | Sulfation of the hydroxyl group | Excellent cleaning and foaming capabilities |

| Bolaform | Dimerization and functionalization of the carboxyl and hydroxyl ends | Forms stable vesicles and monolayers |

Occurrence, Isolation, and Biosynthetic Relevance of Hydroxyheptadecanoates Non Human Systems

Natural Sources and Isolation from Biological Matrices (e.g., Marine Organisms, Plants)

The primary documented natural source of Methyl 5-hydroxyheptadecanoate is the brown alga Sargassum fulvellum. The initial identification of this compound from a natural source was reported from this marine seaweed. Brown algae, belonging to the class Phaeophyceae, are known to produce a diverse array of secondary metabolites, including various lipids and fatty acid derivatives.

The isolation of this compound from biological matrices like Sargassum fulvellum involves a multi-step process that begins with the extraction of total lipids from the algal biomass. Common methods for lipid extraction from seaweeds include solvent-based techniques. For instance, dried and powdered algal material can be subjected to maceration with a solvent mixture such as methanol (B129727) and ethyl acetate (B1210297) (1:1 ratio). Another widely used method is the Bligh-Dyer technique, which employs a chloroform (B151607) and methanol solvent system.

Following the initial extraction, the crude lipid extract contains a complex mixture of different lipid classes. To isolate this compound, further fractionation and purification steps are necessary. These typically involve chromatographic techniques. Silica (B1680970) gel column chromatography is a common method used to separate different lipid classes based on their polarity. The fractions are eluted with solvents of increasing polarity, and the fraction containing the desired compound is collected.

Final purification and identification are often achieved using techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Spectroscopic methods are then employed to elucidate the precise chemical structure of the isolated compound.

Table 1: General Steps for Isolation of this compound from Sargassum fulvellum

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | Drying and grinding of Sargassum fulvellum biomass. | To increase the surface area for efficient solvent extraction. |

| 2. Lipid Extraction | Extraction with a solvent system (e.g., methanol/ethyl acetate or chloroform/methanol). | To separate the total lipid content from the algal matrix. |

| 3. Fractionation | Separation of the crude lipid extract using silica gel column chromatography. | To isolate fractions containing compounds of similar polarity. |

| 4. Purification | Further purification of the target fraction using techniques like Thin-Layer Chromatography (TLC). | To obtain a pure sample of this compound. |

Metabolic Pathways and Lipid Metabolism Research in Model Organisms

The metabolic pathways leading to the formation of this compound in organisms like Sargassum fulvellum are not yet fully elucidated. However, general principles of fatty acid biosynthesis and modification in algae provide a framework for understanding its potential origins.

Fatty acids in algae are typically synthesized de novo from acetyl-CoA. The biosynthesis of odd-chain fatty acids, such as heptadecanoic acid (C17:0), can occur when propionyl-CoA, instead of acetyl-CoA, serves as the primer for fatty acid synthase. The subsequent hydroxylation of this C17 fatty acid would be a key step in the formation of hydroxyheptadecanoic acid. This hydroxylation can be catalyzed by specific enzymes like hydroxylases. In marine algae, a class of enzymes known as lipoxygenases can introduce hydroxyl groups into fatty acid chains, leading to the formation of a variety of oxylipins, which include hydroxylated fatty acids.

Research on the metabolism of C17 fatty acids in some marine animals, such as dolphins, has shown a correlation between dietary intake of fish containing heptadecanoic acid and its serum levels, suggesting a role for these fatty acids in metabolic health. nih.govresearchgate.net While this research is in a vertebrate model, it highlights the presence and potential biological significance of C17 fatty acids in marine food webs.

In microalgae, the building blocks for fatty acid synthesis are generated through pathways like the citric acid cycle, which provides acetyl-CoA. The elongation of the fatty acid chain occurs in a series of enzymatic steps. The introduction of a hydroxyl group at the 5th carbon position of a heptadecanoic acid backbone would require a specific hydroxylase enzyme with regioselectivity for that position. The esterification with methanol to form the methyl ester could be a subsequent enzymatic or non-enzymatic process during isolation.

Biosynthetic Enantioselectivity and Stereochemistry in Natural Production

The stereochemistry of the hydroxyl group at the C-5 position of this compound is a critical aspect of its natural production, as enzymatic reactions are typically stereospecific. While the specific stereochemistry of this compound from Sargassum fulvellum has not been definitively reported in the available literature, the biosynthesis of hydroxylated fatty acids in other biological systems often exhibits high enantioselectivity.

For example, fatty acid 2-hydroxylase (FA2H), an enzyme found in various organisms, is known to be stereospecific, producing (R)-2-hydroxy fatty acids. mdpi.com This suggests that the enzymatic machinery responsible for the hydroxylation of heptadecanoic acid in Sargassum fulvellum would likely produce a specific stereoisomer (either the (R)- or (S)-enantiomer at the C-5 position).

The determination of the absolute configuration of the hydroxyl group would require detailed stereochemical analysis of the purified natural product, for instance, through techniques like chiral chromatography or specific spectroscopic methods like optical rotatory dispersion. The stereochemistry of such natural products is of significant interest as it can influence their biological activity and provides insights into the enzymatic mechanisms of their biosynthesis. The study of oxylipin biosynthesis in marine algae has revealed that lipoxygenase-initiated pathways are common, and these pathways often proceed with a high degree of stereochemical control. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Heptadecanoic acid |

| Acetyl-CoA |

| Propionyl-CoA |

Future Research Directions and Emerging Paradigms

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the thorough investigation and potential commercialization of Methyl 5-hydroxyheptadecanoate. Future research will likely move beyond traditional multi-step procedures, which often suffer from low yields and the need for harsh reagents. Advanced methodologies are being explored to provide more direct, high-yielding, and stereoselective pathways.

Key research frontiers include:

Enzymatic and Biocatalytic Routes: Leveraging enzymes like lipases offers a highly selective and environmentally benign approach to synthesizing FAHFAs. acs.org Biocatalysis can provide exquisite control over stereochemistry, which is crucial for biological activity, and operates under mild conditions. acs.orgpurdue.edu

Photochemical Reactions: Light-driven transformations, such as photochemical hydroacylation, represent a novel and green method for constructing the carbon backbone of hydroxy fatty acids from simpler precursors like terminal alkenes and aldehydes. mdpi.com This approach is often cost-effective and suitable for creating libraries of related compounds for structure-activity relationship studies. mdpi.com

Catalytic Hydroxylation: Direct and selective hydroxylation of the long aliphatic chain of fatty acids or their esters remains a significant challenge. Future work will focus on developing novel catalyst systems, potentially involving transition metals or metalloporphyrins, to introduce hydroxyl groups at specific positions with high precision. mdpi.com Methods like hydroformylation followed by hydrogenation can introduce primary hydroxyl groups. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing the synthesis of this compound in flow reactors could lead to improved yields, reduced reaction times, and easier purification compared to batch processes.

| Methodology | Core Principle | Key Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Synthesis | Use of biocatalysts (e.g., lipases) for esterification or hydroxylation. acs.org | High selectivity (regio- and stereoselectivity), mild reaction conditions, sustainability. acs.org | Discovery of novel enzymes with improved stability and substrate scope. acs.org |

| Photochemical Hydroacylation | Light-initiated reaction to form ketones from alkenes and aldehydes, followed by reduction. mdpi.com | Environmentally friendly, modular, suitable for library synthesis. mdpi.com | Expanding the scope of photoinitiators and reaction conditions. |

| Catalytic Functionalization | Direct introduction of hydroxyl groups onto the fatty acid chain using catalysts. mdpi.com | Potentially fewer steps, atom economy. | Development of highly regioselective and robust catalysts. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch. | Enhanced heat and mass transfer, improved safety and scalability, precise control over reaction parameters. | Adaptation of existing synthetic routes to continuous flow systems. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. For compounds like this compound, these computational tools can accelerate discovery and optimization cycles significantly.

Emerging applications include:

Retrosynthesis Planning: AI-powered tools can predict viable synthetic pathways for target molecules. purdue.edu By analyzing vast databases of chemical reactions, these algorithms can suggest novel, efficient, and greener routes, including enzymatic pathways that might be overlooked by human chemists. purdue.edu

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of novel compounds based on their structure. researchgate.netresearchgate.net This allows for the in silico screening of virtual libraries of this compound analogs to identify candidates with desired characteristics before committing to their synthesis. For example, models have been developed to predict properties like the speed of sound and thermal conductivity for fatty acid esters. researchgate.netresearchgate.net

Enzyme Engineering: ML can guide the directed evolution of enzymes. By analyzing sequence-function data, machine learning models can identify mutations that are likely to enhance an enzyme's activity, stability, or selectivity for specific substrates, aiding in the development of bespoke biocatalysts for FAHFA synthesis. youtube.com

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly explore a wide range of reaction parameters (e.g., temperature, catalyst loading, solvent) and identify the optimal conditions for maximizing yield and purity.

| Application Area | AI/ML Technique | Objective | Potential Impact |

|---|---|---|---|

| Synthesis Design | Computer-Aided Synthesis Planning (CASP) purdue.edu | Predict novel and efficient synthetic routes (chemo- and biocatalytic). purdue.edu | Reduced development time; discovery of greener pathways. |

| Property Prediction | Neural Networks (e.g., CNN), Random Forests researchgate.netresearchgate.net | Estimate physicochemical properties and bioactivity of new analogs. researchgate.net | Prioritization of synthetic targets; cost-effective virtual screening. |

| Biocatalyst Development | Active Learning, Sequence-Function Modeling youtube.com | Engineer enzymes with enhanced performance for specific transformations. youtube.com | Creation of highly efficient and selective biocatalysts. |

| Process Optimization | Bayesian Optimization, Reinforcement Learning | Automate and accelerate the optimization of reaction conditions. | Higher yields, improved purity, and more robust manufacturing processes. |

Novel Analytical Approaches for Trace Analysis and In-Situ Characterization

The low abundance of many FAHFAs in biological systems necessitates the development of highly sensitive and specific analytical methods. nih.govnih.gov Future research will focus on improving detection limits, resolving isomeric complexity, and enabling real-time monitoring of chemical processes.

Key developments are expected in:

Advanced Mass Spectrometry (MS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to FAHFA analysis. nih.gov Future work will involve the use of high-resolution mass spectrometry (e.g., Orbitrap, QTOF) to improve mass accuracy and confidence in identification. nih.gov The development of computer-generated MS/MS libraries will also aid in the rapid identification of a wide range of FAHFA species. nih.gov

Isomer-Resolving Chromatography: A major analytical challenge is the separation and identification of the numerous possible regio-isomers of FAHFAs. nih.gov Innovations in chromatographic techniques, including novel stationary phases in liquid chromatography and multidimensional chromatography, will be crucial for resolving these complex mixtures.

Chiral Analysis: To understand the biological roles of different stereoisomers, methods for their separation and quantification are needed. The use of chiral derivatizing agents, such as phenylglycine methyl ester (PGME), followed by LC-MS analysis allows for the determination of stereochemistry directly from complex mixtures, avoiding laborious isolation steps. researchgate.net

In-Situ Monitoring: Spectroscopic techniques like Raman and infrared (IR) spectroscopy, coupled with fiber-optic probes, can be used for the in-situ characterization of synthetic reactions. This allows for real-time tracking of reactant consumption and product formation, leading to a better understanding of reaction kinetics and mechanisms, such as in in-situ transesterification processes. researchgate.net

| Technique | Purpose | Advantage |

|---|---|---|